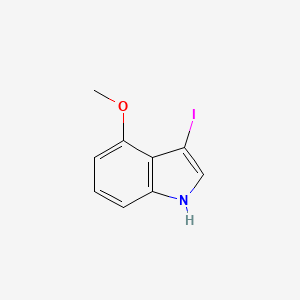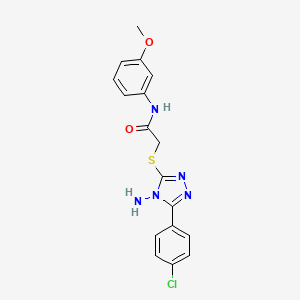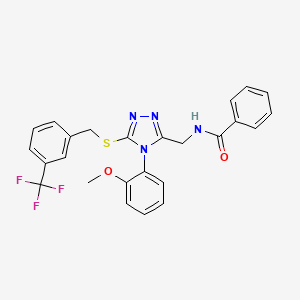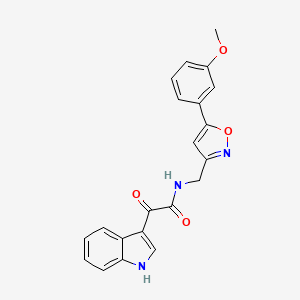![molecular formula C18H12ClN3 B2695229 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile CAS No. 250713-75-8](/img/structure/B2695229.png)
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a 4-chlorophenyl group, a phenylmethylidene group, and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the 4-chlorophenyl group, the phenylmethylidene group, and the carbonitrile group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and phenyl rings would contribute to the compound’s stability. The electron-withdrawing chloro and cyano groups could affect the electron density and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Polymer Chemistry and Materials Science
- Precursor for 4,4’-Diamino-Diphenyl Sulfone (DDS) : Bis(4-chlorophenyl) sulfone serves as a precursor in the synthesis of 4,4’-diamino-diphenyl sulfone (DDS). DDS is an essential component in the production of sulfone-based polymers, including polysulfones and polyethersulfones. These high-performance polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties. Applications include medical devices, aerospace components, and membranes for water purification .
Analytical Chemistry and Sensors
- Boronic Acid Derivatives : Bis(4-chlorophenyl) sulfone contains a boronic acid moiety. Boronic acids can form complexes with sugars, amines, and amino acids. Researchers investigate their use in chemical sensors, affinity chromatography, and selective binding assays. The compound’s aromatic character also allows for pi-pi interactions, which can be exploited in sensor design .
Photophysics and Organic Electronics
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-benzylideneamino]-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-6-14(7-9-15)17-12-22-18(16(17)10-20)21-11-13-4-2-1-3-5-13/h1-9,11-12,22H/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKBOBYACWNOF-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)




![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)
![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)
![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
